molecular formula C15H12N4O2S B7631327 N-(6-phenylpyridazin-3-yl)pyridine-3-sulfonamide

N-(6-phenylpyridazin-3-yl)pyridine-3-sulfonamide

Cat. No. B7631327
M. Wt: 312.3 g/mol
InChI Key: HLTUAISWWUYPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-phenylpyridazin-3-yl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyridazine sulfonamides and has been found to exhibit several interesting properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(6-phenylpyridazin-3-yl)pyridine-3-sulfonamide involves the inhibition of specific enzymes that play a critical role in various biological processes. Carbonic anhydrase, for example, plays a crucial role in the regulation of pH in the body, and inhibiting this enzyme can lead to several physiological effects.
Biochemical and Physiological Effects:
N-(6-phenylpyridazin-3-yl)pyridine-3-sulfonamide has been found to exhibit several biochemical and physiological effects. These effects are primarily related to the inhibition of specific enzymes and can vary depending on the target enzyme. Some of the observed effects include changes in pH, alterations in cellular metabolism, and inhibition of cell growth.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(6-phenylpyridazin-3-yl)pyridine-3-sulfonamide is its potent inhibitory activity against specific enzymes. This makes it an attractive candidate for drug development and other applications that require the inhibition of specific enzymes. However, one of the limitations of this compound is that it can exhibit off-target effects, which can complicate its use in some applications.

Future Directions

There are several future directions for the study of N-(6-phenylpyridazin-3-yl)pyridine-3-sulfonamide. One of the primary areas of research is in the development of new drugs that target specific enzymes. This compound has shown promise in this area, and further research is needed to explore its potential as a drug candidate. Additionally, there is potential for the use of this compound in other scientific fields, such as biochemistry and molecular biology, where the inhibition of specific enzymes is of critical importance. Overall, N-(6-phenylpyridazin-3-yl)pyridine-3-sulfonamide is a compound that has significant potential for further research and development in various scientific fields.

Synthesis Methods

The synthesis of N-(6-phenylpyridazin-3-yl)pyridine-3-sulfonamide involves the reaction between 6-phenylpyridazin-3-amine and 3-chloropyridine-3-sulfonamide. The reaction is typically carried out in the presence of a catalyst and under specific reaction conditions to ensure the formation of the desired product.

Scientific Research Applications

N-(6-phenylpyridazin-3-yl)pyridine-3-sulfonamide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and topoisomerase, which are important targets for drug development.

properties

IUPAC Name

N-(6-phenylpyridazin-3-yl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-22(21,13-7-4-10-16-11-13)19-15-9-8-14(17-18-15)12-5-2-1-3-6-12/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTUAISWWUYPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-phenylpyridazin-3-yl)pyridine-3-sulfonamide

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